2-(Aminomethyl)pyrimidin-5-amine
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Overview
Description
2-(Aminomethyl)pyrimidin-5-amine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)pyrimidin-5-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in protozoa, thereby disrupting their metabolic processes and leading to their death. This makes it a promising candidate for developing new antiprotozoal drugs .
Comparison with Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring fused to the pyrimidine ring, exhibiting different chemical properties.
Uniqueness: 2-(Aminomethyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
2-(aminomethyl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXUDBTKMFECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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